
Methyl 4-phenoxypyridine-3-carboxylate
Overview
Description
“Methyl 4-phenoxypyridine-3-carboxylate” is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 . It is used in scientific research and has diverse applications, such as in drug synthesis and organic chemistry reactions.
Synthesis Analysis
A paper titled “A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate” introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Physical And Chemical Properties Analysis
“Methyl 4-phenoxypyridine-3-carboxylate” has a molecular weight of 229.23 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results. These properties can be determined using various experimental techniques.Scientific Research Applications
Synthesis of Pyrazole Derivatives
Methyl 4-phenoxypyridine-3-carboxylate: is instrumental in the synthesis of pyrazole derivatives. Pyrazoles are characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms, and they serve as versatile frameworks in the chemical industry, including medicine and agriculture . The compound can act as a precursor or intermediate in the formation of pyrazole rings, which are significant due to their diverse biological activities such as antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .
Development of Bioactive Ligands
The compound is used in the creation of Schiff bases with pyridine derivatives, which behave as flexible and multidentate bioactive ligands. These ligands exhibit a range of bioactivities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, antihypertensive, and anticancer activities. They are considered a versatile pharmacophore group in medicinal chemistry .
Chemosensors for Ion Recognition
Schiff bases derived from pyridine derivatives, including Methyl 4-phenoxypyridine-3-carboxylate , show strong binding abilities towards various cations and anions. They possess unique photophysical properties that are extensively used in the development of chemosensors. These chemosensors are employed for the qualitative and quantitative detection of selective or specific ions in environmental and biological media .
Organic Synthesis Catalyst
In organic synthesis, Methyl 4-phenoxypyridine-3-carboxylate can be used as a catalyst. It facilitates various catalytic reactions, especially in the formation of heterocyclic compounds. Its role as a catalyst is crucial due to its ability to influence reaction rates and yields, making it a valuable asset in synthetic chemistry .
Drug Synthesis Intermediates
This compound plays a significant role as an intermediate in drug synthesis. Its structural features make it suitable for incorporation into complex drug molecules, particularly those that require a pyridine moiety as part of their framework. It contributes to the structural diversity and pharmacological properties of new drug candidates.
Ligand for Coordination Chemistry
Methyl 4-phenoxypyridine-3-carboxylate: is also used as a ligand in coordination chemistry. It forms complexes with various metals, which can be applied in catalysis, material science, and the synthesis of metal-organic frameworks (MOFs). These complexes often exhibit interesting electronic, magnetic, and optical properties .
Precursor for Agrochemicals
The compound’s utility extends to the agricultural sector, where it serves as a precursor for the synthesis of agrochemicals. These agrochemicals include pesticides, herbicides, and fungicides that protect crops from pests and diseases, thereby enhancing agricultural productivity.
Research in Heterocyclic Chemistry
Lastly, Methyl 4-phenoxypyridine-3-carboxylate is a subject of ongoing research in heterocyclic chemistry. Its incorporation into novel heterocyclic structures is being explored, which could lead to the discovery of new materials with potential applications in electronics, photonics, and as novel therapeutic agents .
properties
IUPAC Name |
methyl 4-phenoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)11-9-14-8-7-12(11)17-10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTSKMNCXABVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B1429793.png)
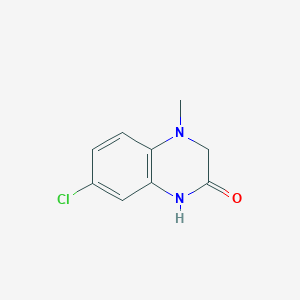

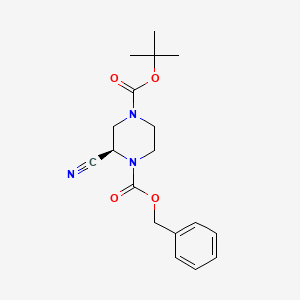

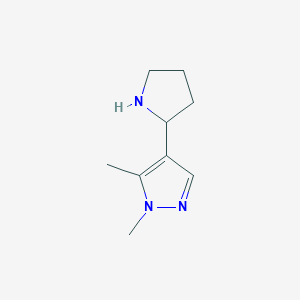
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)
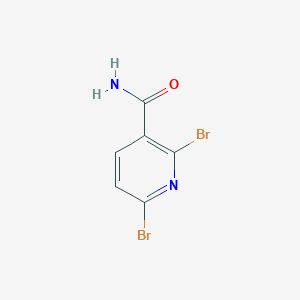
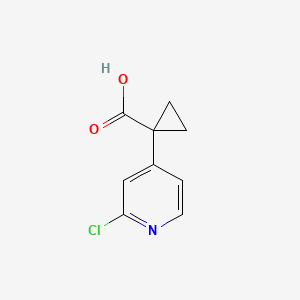

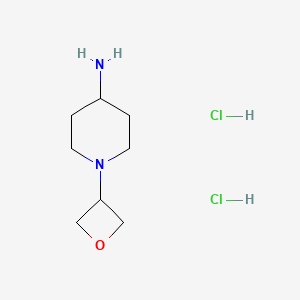
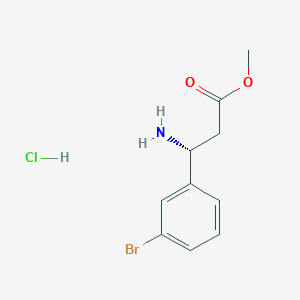
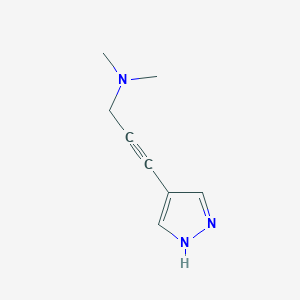
![5-Chloro-1-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B1429814.png)